molecular formula C18H14N2O2 B1628468 4-[4-(4-nitrophenyl)phenyl]aniline CAS No. 38190-45-3

4-[4-(4-nitrophenyl)phenyl]aniline

Cat. No.: B1628468
CAS No.: 38190-45-3
M. Wt: 290.3 g/mol
InChI Key: FLHLXBLRKWVMSM-UHFFFAOYSA-N
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Description

4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine is an organic compound with the molecular formula C18H14N2O2 It is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement The compound is characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to the terphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine typically involves a multi-step reaction process. One common method involves the coupling of 1-iodo-4-nitrobenzene with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction conditions include the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and a mixture of tetrahydrofuran and water as the solvent. The reaction is carried out at 80°C for an extended period .

Industrial Production Methods

While specific industrial production methods for 4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic rings.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4’‘-Amino-[1,1’:4’,1’'-terphenyl]-4-amine.

    Substitution: Products vary depending on the electrophile used.

    Oxidation: Oxidized derivatives of the terphenyl structure.

Scientific Research Applications

4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine depends on its specific application. In general, the compound can interact with various molecular targets through its nitro and amine groups. These interactions can include hydrogen bonding, π-π stacking with aromatic systems, and nucleophilic or electrophilic reactions. The pathways involved would vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’‘-Dinitro-[1,1’:4’,1’'-terphenyl]
  • 4,4’‘-Dimethyl-[1,1’:4’,1’'-terphenyl]
  • 4,4’‘-Dimethoxy-[1,1’:4’,1’'-terphenyl]
  • 2’-Bromo-4,4’‘-dimethyl-[1,1’:4’,1’'-terphenyl]
  • 5’-Tert-butyl-2’-nitro-[1,1’:4’,1’'-terphenyl]

Uniqueness

4’‘-Nitro-[1,1’:4’,1’'-terphenyl]-4-amine is unique due to the presence of both a nitro group and an amine group on the terphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. The combination of these functional groups also imparts distinct electronic and steric properties, differentiating it from other terphenyl derivatives .

Properties

IUPAC Name

4-[4-(4-nitrophenyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c19-17-9-5-15(6-10-17)13-1-3-14(4-2-13)16-7-11-18(12-8-16)20(21)22/h1-12H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHLXBLRKWVMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592195
Record name 3~4~-Nitro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38190-45-3
Record name 3~4~-Nitro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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